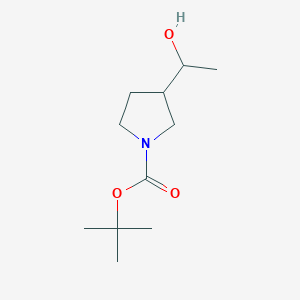
Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
説明
Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a biochemical reagent . It is also known as (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER . Its molecular formula is C10H19NO3 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is defined by its molecular formula, C10H19NO3 . The average mass is 201.263 Da and the monoisotopic mass is 201.136490 Da .科学的研究の応用
Synthesis and Characterization
Enantioselective Synthesis : Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is used in enantioselective synthesis. For instance, it has been utilized in the efficient synthesis of chiral pyrrolidines, demonstrating its significance in asymmetric nitrile anion cyclization processes (Chung et al., 2005).
Synthesis of Piperidine Derivatives : This compound is involved in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, highlighting its versatility in creating complex organic structures (Moskalenko & Boev, 2014).
Crystal Structure Analysis : It has been used in studies involving crystal structure analysis, such as the characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).
Chemical Transformations and Reactions
Singlet Oxygen Reactions : Research has demonstrated its involvement in reactions with singlet oxygen, leading to the formation of pyrrole precursors, which are valuable in various synthetic applications (Wasserman et al., 2004).
Continuous Flow Synthesis : The compound is used in the one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives. This highlights its utility in modern, efficient chemical synthesis techniques (Herath & Cosford, 2010).
Synthesis of Schiff Base Compounds : It serves as a precursor in the synthesis of Schiff base compounds, showing its role in creating a variety of chemical entities (Çolak et al., 2021).
特性
IUPAC Name |
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVQGZTFXIGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

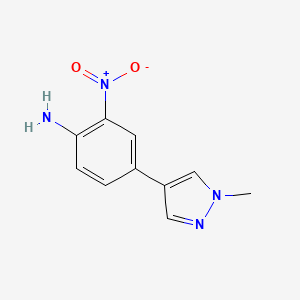
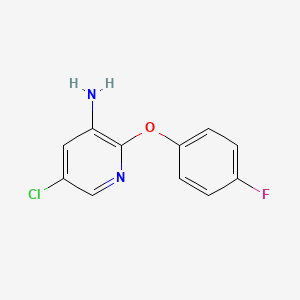
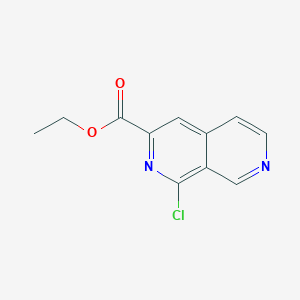
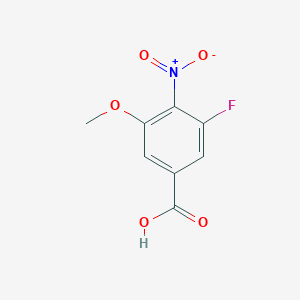
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
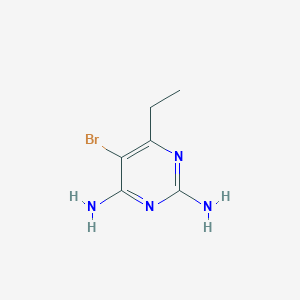
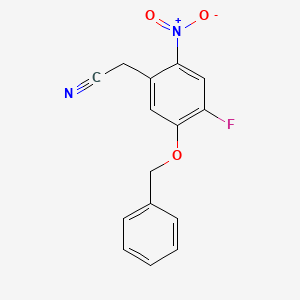
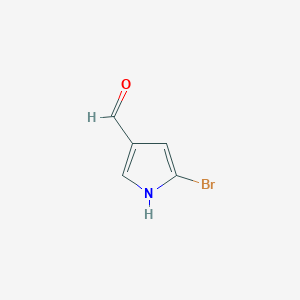
![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
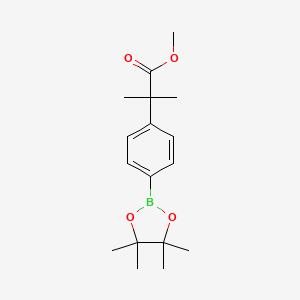
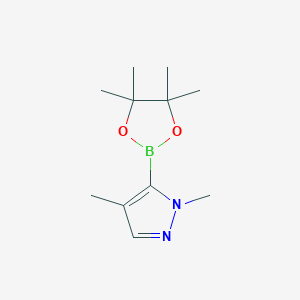
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)